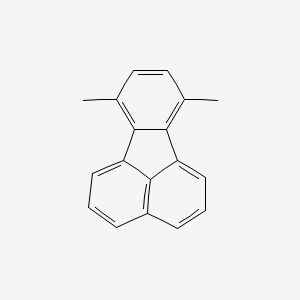
7,10-Dimethylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 10th positions of the fluoranthene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylfluoranthene can be achieved through several methods. One approach involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene . Another method includes the palladium-catalyzed ring closure reactions, which have been tested for the synthesis of structurally similar systems .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis techniques similar to those used for other polycyclic aromatic hydrocarbons. These methods typically involve multi-step procedures with optimization of reaction conditions to improve yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,10-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated fluoranthenes.
Applications De Recherche Scientifique
7,10-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including organic semiconductors and nanomaterials
Mécanisme D'action
The mechanism by which 7,10-Dimethylfluoranthene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound’s planar structure allows it to interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Fluoranthene: The parent compound without methyl substitutions.
7-Methylfluoranthene: A mono-methylated derivative.
8,9-Dimethylfluoranthene: Another dimethylated derivative with methyl groups at different positions
Uniqueness: 7,10-Dimethylfluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups at the 7th and 10th positions can affect the compound’s electronic distribution, making it distinct from other fluoranthene derivatives.
Propriétés
Numéro CAS |
22271-04-1 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
7,10-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-12(2)17-15-8-4-6-13-5-3-7-14(16(11)17)18(13)15/h3-10H,1-2H3 |
Clé InChI |
SNGKTZZMQLRSKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


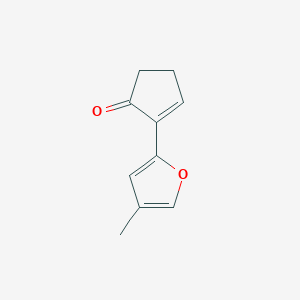
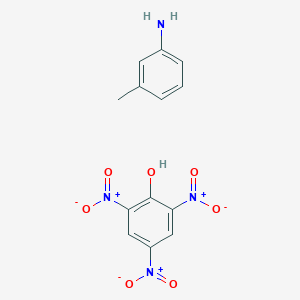

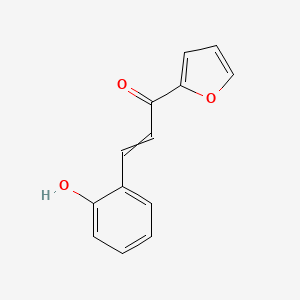
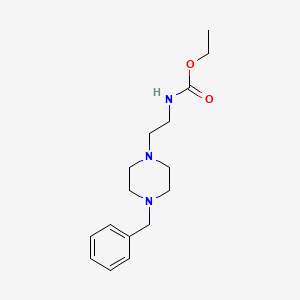
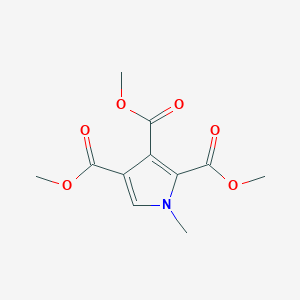


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
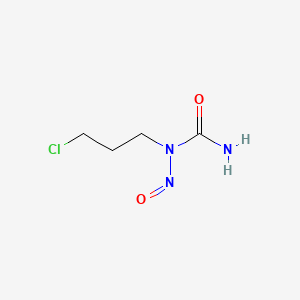
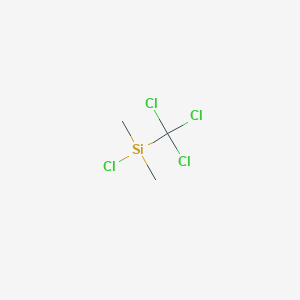

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)

